Nomelidine

Pharmacokinetics ADME Drug Metabolism

Nomelidine (norzimelidine) is the major active metabolite of zimelidine, exhibiting a distinct pharmacological fingerprint including weak noradrenaline uptake inhibition and a significantly longer plasma half-life than the parent drug. With a steady-state plasma ratio of ~3:1 over zimelidine and high unbound fraction in CSF (18.3%), pure Nomelidine is essential for reproducible studies of transporter selectivity, CNS penetration modeling, and as an analytical reference standard for pharmacokinetic quantitation.

Molecular Formula C15H15BrN2
Molecular Weight 303.20 g/mol
CAS No. 60324-59-6
Cat. No. B1679829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNomelidine
CAS60324-59-6
Synonyms3-(4-bromophenyl)-N-methyl-(3-pyiidyl)allylamine oxalate
cholesterol-3-glucose
CPP 199
norzimeldine
norzimelidine
norzimelidine dihydrochloride
norzimelidine dihydrochloride, (Z)-isomer
norzimelidine fumarate (1:1)
norzimelidine maleate (1:1)
norzimelidine monohydrochloride
norzimelidine, (E)-isomer
norzimelidine, (Z)-isome
Molecular FormulaC15H15BrN2
Molecular Weight303.20 g/mol
Structural Identifiers
SMILESCNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2
InChIInChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3/b15-8-
InChIKeyAZFZKANGXPSDEA-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nomelidine (60324-59-6) Procurement Overview: Active SSRI Metabolite with Distinct Pharmacokinetic Profile


Nomelidine (CAS 60324-59-6), also known as norzimelidine, is the primary N-demethylated active metabolite of the serotonin reuptake inhibitor (SSRI) zimelidine. It is a bicyclic compound with molecular formula C₁₅H₁₅BrN₂ and molecular weight 303.20 g/mol [1]. Nomelidine functions as a 5-hydroxytryptamine (5-HT) neuronal uptake inhibitor, contributing significantly to the antidepressant and analgesic effects attributed to its parent compound [2]. Its existence as a distinct, metabolically derived chemical entity necessitates careful consideration for any scientific study where precise control of pharmacological activity and pharmacokinetic (PK) properties is required, as it differs markedly from the parent drug zimelidine in several critical aspects.

Why Zimelidine Cannot Substitute for Nomelidine in Critical Assays: A Case for Metabolite-Specific Procurement


Treating Nomelidine as a simple proxy for its parent compound, Zimelidine, is scientifically unsound and can lead to misinterpretation of research findings. The two compounds, while part of the same metabolic pathway, exhibit distinct pharmacokinetic and pharmacodynamic profiles. Nomelidine's plasma half-life is significantly longer than that of zimelidine [1], leading to its accumulation and predominance in plasma at steady-state (approximately 3:1 ratio) [2]. Critically, their protein binding affinities differ substantially, with Nomelidine having a much higher free fraction [3]. Furthermore, their pharmacodynamic profiles diverge, as Nomelidine possesses weak noradrenaline (NA) uptake inhibition activity not seen with the parent drug [4]. Therefore, in any in vitro or in vivo experimental model requiring precise knowledge of the active entity's concentration and activity, direct procurement and administration of pure Nomelidine are essential for achieving reproducible and interpretable results.

Nomelidine (60324-59-6) Quantitative Differentiation vs. Zimelidine and SSRIs


Nomelidine vs. Zimelidine: 4.8-Fold Longer Plasma Half-Life Determines Steady-State Drug Accumulation

Nomelidine's pharmacokinetic profile differs substantially from its parent compound, zimelidine. This is most clearly demonstrated by its plasma elimination half-life. In a study of healthy adults administered zimelidine, the mean terminal half-life for Nomelidine was 22.8 hours, while that of zimelidine was only 4.7 hours (oral administration) [1]. This 4.8-fold longer half-life directly explains why Nomelidine accumulates to much higher steady-state concentrations in vivo relative to the parent drug.

Pharmacokinetics ADME Drug Metabolism

Nomelidine vs. Zimelidine: 2.2-Fold Higher Free Fraction Dictates CNS Penetration and Activity

The extent to which a drug is bound to plasma proteins directly affects its distribution, clearance, and pharmacological activity. Nomelidine has a significantly lower protein binding affinity than zimelidine, resulting in a much larger proportion of free drug available to cross biological membranes. A study in depressed patients measured the free fraction of both compounds in cerebrospinal fluid (CSF), a proxy for unbound, pharmacologically active drug in the CNS. Nomelidine had a free fraction of 18.3 ± 2.8%, which was over two-fold greater than that of zimelidine at 8.4 ± 1.8% [1].

Pharmacokinetics Protein Binding CNS Drug Delivery

Nomelidine vs. Zimelidine: Divergent NA Uptake Inhibition Activity Alters Pharmacological Selectivity

While zimelidine was developed as a highly selective serotonin (5-HT) reuptake inhibitor, its metabolite Nomelidine demonstrates a distinct pharmacological profile with additional, weak noradrenaline (NA) uptake inhibition activity. In a series of three in vivo mouse tests (reserpine- and apomorphine-induced hypothermia reversal, and TRH-induced hyperthermia potentiation), Nomelidine behaved like a weak NA uptake inhibitor, producing positive results in all three assays. In contrast, the parent compound, zimelidine, was 'practically inactive' in the same tests [1].

Pharmacodynamics Transporter Assays Selectivity Profiling

Optimal Scientific and Industrial Applications for Nomelidine (60324-59-6)


Metabolite-Specific In Vitro Pharmacology and Selectivity Profiling

Due to its divergent pharmacodynamic profile compared to its parent drug zimelidine, as demonstrated by its unique weak NA uptake inhibition activity, Nomelidine is an ideal tool for detailed profiling of transporter selectivity. It can be used in functional assays (e.g., [³H]5-HT and [³H]NA uptake assays in synaptosomes or transfected cell lines) to explore the molecular determinants of dual 5-HT/NA inhibition or to define the properties of a metabolite with altered pharmacological fingerprint [1].

Pharmacokinetic and CNS Penetration Studies of a Metabolite with Low Protein Binding

Nomelidine's high unbound fraction (18.3% in CSF) makes it a valuable model compound for investigating how differential protein binding between a parent drug and its active metabolite impacts central nervous system (CNS) penetration and pharmacodynamic effect. It can be used in studies employing techniques like in vivo microdialysis or CSF sampling to model the free drug hypothesis, where the concentration of unbound drug at the target site is the primary driver of efficacy [2].

Reference Standard for Bioanalytical Method Development and Metabolite Quantitation

Given that Nomelidine is the major circulating active species following zimelidine administration, achieving a steady-state concentration ratio of approximately 3:1 over the parent drug, a pure, characterized sample of Nomelidine is an essential analytical reference standard. It is required for developing and validating robust HPLC-MS/MS or GC-MS methods to accurately quantitate this key metabolite in pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies, ensuring data integrity and regulatory compliance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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